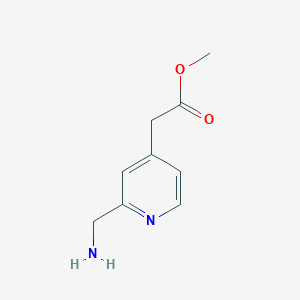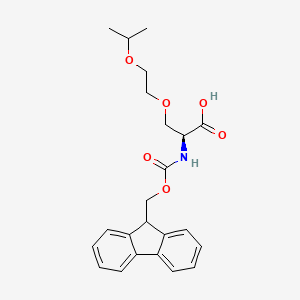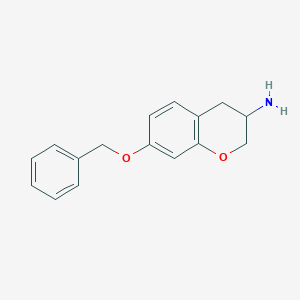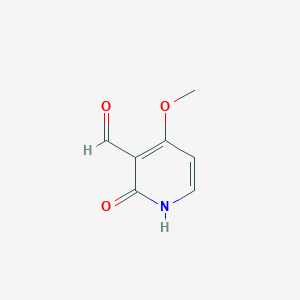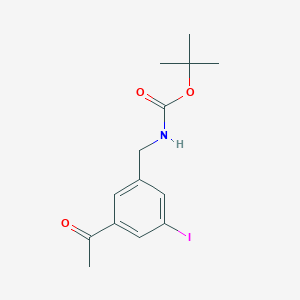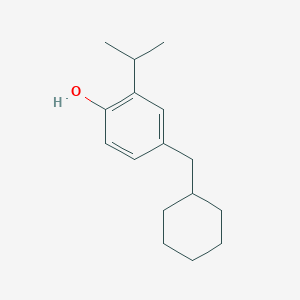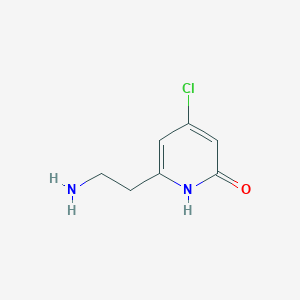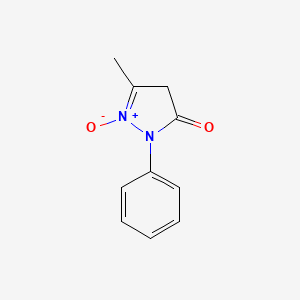
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
The synthesis of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine . The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then subjected to oxidation to form the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one can be compared with other similar compounds, such as:
3-methyl-1-phenyl-2-pyrazoline-5-one: This compound is also a pyrazole derivative with similar structural properties but different reactivity and applications.
1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: Another pyrazole derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific oxidation state and the presence of the oxido group, which imparts unique reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(13)11(12(8)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
XHAFWWKZDDIGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](N(C(=O)C1)C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(6aR,8R,9R,9aR)-9-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one](/img/structure/B14853602.png)

